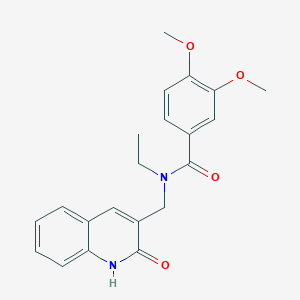
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as MOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MOB is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its diverse range of biological activities, which makes it a promising compound for various applications in scientific research. However, one of the limitations of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is the development of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and its potential interactions with other compounds.
Synthesemethoden
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using a variety of methods, including conventional organic synthesis, microwave-assisted synthesis, and solvent-free synthesis. One of the most commonly used methods for synthesizing N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is the reaction of 4-methoxybenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to exhibit promising anticancer, antimicrobial, and anti-inflammatory activities. N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-16-13-11-15(12-14-16)24-22(27)17-7-3-4-8-18(17)23-25-21(26-30-23)19-9-5-6-10-20(19)29-2/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDJFQGNAQWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)




